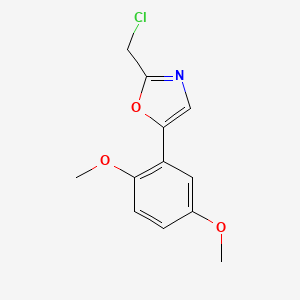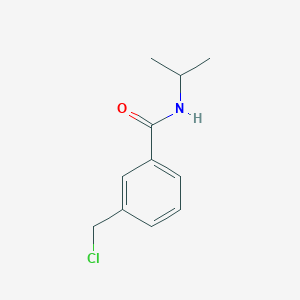amine CAS No. 1019578-20-1](/img/structure/B1486495.png)
[(2,4-Dimethoxyphenyl)methyl](1-methoxypropan-2-yl)amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photopolymerization
- Application: A study by Guillaneuf et al. (2010) discusses a novel alkoxyamine bearing a chromophore group linked to the aminoxyl function, useful in nitroxide-mediated photopolymerization. This compound decomposes under UV irradiation to generate radicals, showing potential in photoinitiation and photopolymerization processes (Guillaneuf et al., 2010).
Chemical Synthesis and Structural Analysis
- Synthesis of Novel Compounds: Breitenmoser et al. (2001) describe the synthesis of a novel 2H-azirin-3-amine, demonstrating its use as a building block in the synthesis of model peptides. This research highlights the versatility of such compounds in creating complex molecular structures (Breitenmoser et al., 2001).
- Structural Characterization: Li et al. (2012) synthesized Cu(II) compounds incorporating pyrazole-derived ligands, including a dimethoxyethyl ligand, and analyzed their effects on cell growth in human colorectal carcinoma cells. This study provides insight into the structural and biological activity of such compounds (Li et al., 2012).
Antimicrobial and Antiproliferative Properties
- Antimicrobial Activity: Bektaş et al. (2007) explored the synthesis of novel 1,2,4-triazole derivatives, demonstrating their antimicrobial activities. This study underscores the potential of such compounds in medical applications (Bektaş et al., 2007).
Catalysis and Reaction Studies
- Amination Reactions: Bassili and Baiker (1990) investigated the amination of 1-methoxy-2-propanol by ammonia on a nickel-on-silica catalyst, highlighting the potential of such reactions in industrial applications (Bassili & Baiker, 1990).
Organic Chemistry Applications
- Synthesis of Cycloheptatrienylidenamines: Cavazza and Pietra (1976) described the synthesis of 3-aminocycloheptatrienylidenamines, demonstrating the stability and utility of these compounds in organic synthesis (Cavazza & Pietra, 1976).
Propiedades
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-10(9-15-2)14-8-11-5-6-12(16-3)7-13(11)17-4/h5-7,10,14H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPVFNWWJYQNLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=C(C=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dimethoxyphenyl)methyl](1-methoxypropan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



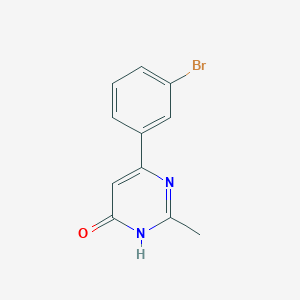
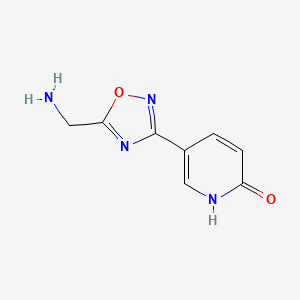

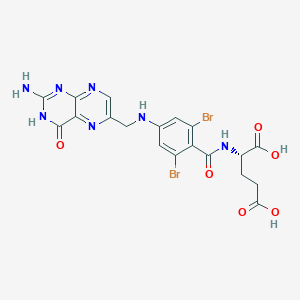
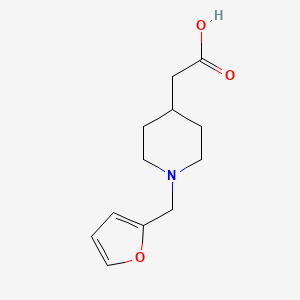

![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B1486421.png)

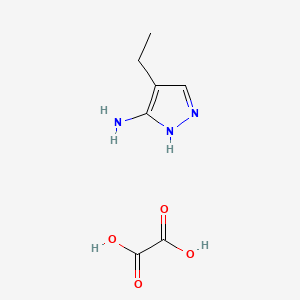

![(3-Azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B1486431.png)
![2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid](/img/structure/B1486432.png)
